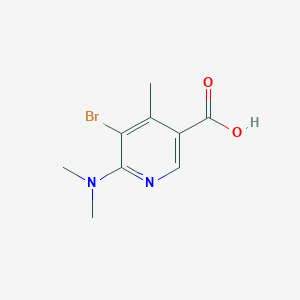

5-Bromo-6-(dimethylamino)-4-methylnicotinic acid

Description

Historical Context and Discovery

The development of this compound represents a relatively recent advancement in the field of substituted pyridine chemistry. According to chemical database records, this compound was first catalogued in chemical databases in 2015, with its initial entry into the PubChem database occurring on March 19, 2015. The compound's discovery and subsequent characterization reflect the ongoing efforts in synthetic organic chemistry to develop more sophisticated pyridine derivatives with enhanced functional properties.

The historical trajectory of this compound's development can be traced through the broader context of nicotinic acid derivative research. Nicotinic acid, also known as niacin, belongs to the group of pyridinecarboxylic acids and has been extensively studied since its identification as a vitamin compound. The systematic exploration of substituted nicotinic acid derivatives gained momentum as researchers recognized the potential for structural modifications to alter biological activity and chemical reactivity patterns.

The emergence of brominated nicotinic acid derivatives, including this compound, reflects advances in selective halogenation chemistry and the growing understanding of how halogen substituents influence molecular properties. The compound's designation with Chemical Abstracts Service number 1820612-83-6 provides a standardized reference point for its identification across scientific literature and chemical databases.

Recent database modifications, with the most recent update recorded on May 24, 2025, indicate continued interest and research activity surrounding this compound. This ongoing attention suggests its relevance in contemporary chemical research and potential applications in various synthetic endeavors.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name for this compound is 5-bromo-6-(dimethylamino)-4-methylpyridine-3-carboxylic acid, which precisely describes the substitution pattern on the pyridine ring.

The compound exhibits multiple synonymous designations that reflect different naming conventions and registry systems. Primary synonyms include 5-bromo-6-(dimethylamino)-4-methylpyridine-3-carboxylic acid and various database-specific identifiers such as AKOS025312702 and EN300-240103. These alternative designations facilitate cross-referencing across different chemical databases and literature sources.

From a classification perspective, this compound belongs to several overlapping chemical categories. It is classified as a heterocyclic organic compound, specifically falling within the pyridine derivative family. More precisely, it can be categorized as a brominated nicotinic acid derivative, characterized by the presence of a bromine atom at the 5-position and a dimethylamino group at the 6-position of the nicotinic acid structure.

The compound's molecular formula, C9H11BrN2O2, indicates the presence of nine carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This composition reflects the complex substitution pattern that distinguishes this compound from simpler pyridine derivatives.

Table 1: Chemical Identification and Classification Data

Significance in Heterocyclic Chemistry

This compound holds considerable significance within the broader field of heterocyclic chemistry due to its unique structural features and chemical properties. The compound exemplifies the sophisticated level of substitution achievable in pyridine chemistry, demonstrating how multiple functional groups can be incorporated into a single heterocyclic framework to create molecules with distinct reactivity profiles.

The structural significance of this compound lies in its trisubstituted pyridine architecture, which represents a departure from simpler monosubstituted or disubstituted pyridine derivatives. The strategic placement of the bromine atom at the 5-position, the dimethylamino group at the 6-position, and the methyl group at the 4-position creates a molecule with multiple reactive sites and potential coordination points. This substitution pattern is particularly noteworthy because it combines electron-withdrawing (bromine and carboxylic acid) and electron-donating (dimethylamino) substituents on the same ring system.

The presence of the dimethylamino group introduces significant electronic effects that influence the overall reactivity of the pyridine ring. This substituent provides electron density to the ring system while simultaneously offering potential coordination sites for metal complexation or hydrogen bonding interactions. The strategic positioning of this group at the 6-position, adjacent to the pyridine nitrogen, creates opportunities for intramolecular interactions that may stabilize certain conformations or influence reaction pathways.

The bromine substituent at the 5-position serves multiple functions in the context of heterocyclic chemistry. As a halogen, bromine can participate in halogen bonding interactions, which have gained recognition as important non-covalent interactions in molecular recognition and crystal engineering. Additionally, the bromine atom serves as an excellent leaving group, making the 5-position susceptible to nucleophilic substitution reactions that can be exploited for further synthetic transformations.

The compound's classification as a member of the dihalonicotinic acid family, despite containing only one halogen atom, reflects its structural relationship to other halogenated nicotinic acid derivatives. This classification system recognizes the compound's potential for participating in similar chemical transformations and exhibiting comparable reactivity patterns to other members of this chemical family.

Relevance in Pyridine Derivative Research

The research relevance of this compound extends across multiple domains of pyridine derivative chemistry, reflecting its potential as both a synthetic intermediate and a target molecule for various applications. The compound's significance in pyridine research stems from its representation of advanced substitution chemistry and its potential utility in developing more complex molecular architectures.

Within the context of synthetic methodology development, this compound serves as an important example of selective functionalization strategies for pyridine derivatives. The successful synthesis of such highly substituted pyridine compounds requires sophisticated synthetic approaches that can introduce multiple functional groups with high regioselectivity. The development of methods for preparing this compound contributes to the broader understanding of pyridine functionalization strategies and provides methodological insights applicable to related synthetic challenges.

The compound's potential as a building block in medicinal chemistry research represents another significant aspect of its relevance. Pyridine derivatives have long been recognized as privileged scaffolds in drug discovery, with numerous pharmaceutical compounds containing pyridine rings as core structural elements. The specific substitution pattern found in this compound offers opportunities for structure-activity relationship studies and lead compound optimization in medicinal chemistry programs.

Research into the mechanism of action of pyridine derivatives has revealed that compounds like this compound may interact with specific enzymes or receptors through multiple binding modes. The presence of the bromine atom can enhance binding interactions through halogen bonding, which may increase the compound's selectivity and potency against biological targets. This mechanistic understanding provides valuable insights for the rational design of new pyridine-based therapeutic agents.

The compound's relevance extends to material science applications, where substituted pyridine derivatives are increasingly investigated for their potential in developing functional materials. The combination of electronic properties imparted by the various substituents may render this compound suitable for applications in areas such as coordination chemistry, where the pyridine nitrogen and dimethylamino group can serve as ligating sites for metal complexation.

Table 2: Research Applications and Synthetic Utility

| Research Domain | Specific Applications | Key Features |

|---|---|---|

| Synthetic Methodology | Building block for complex heterocycles | Multiple reactive sites |

| Medicinal Chemistry | Structure-activity relationship studies | Privileged scaffold architecture |

| Coordination Chemistry | Metal complexation studies | Multiple coordination sites |

| Material Science | Functional material development | Electronic property modulation |

The ongoing evolution of pyridine derivative research continues to highlight the importance of compounds like this compound in advancing our understanding of heterocyclic chemistry. As synthetic methodologies become more sophisticated and research applications expand, such highly substituted pyridine derivatives are likely to play increasingly important roles in the development of new materials, pharmaceuticals, and chemical processes.

Properties

IUPAC Name |

5-bromo-6-(dimethylamino)-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5-6(9(13)14)4-11-8(7(5)10)12(2)3/h4H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMPWFGOYFWIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C(=O)O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Summary Table of Bromination Reaction:

| Parameter | Details |

|---|---|

| Starting Material | 6-(dimethylamino)-4-methylnicotinic acid |

| Brominating Agent | Bromine (Br₂) |

| Solvent | Anhydrous dichloromethane/methanol |

| Temperature | Room temperature to mild cooling |

| Reaction Type | Electrophilic aromatic substitution |

| Product Yield | Not explicitly reported, generally optimized for high yield |

| Notes | Requires careful control of bromine equivalents to avoid polybromination |

This method is well-suited for laboratory scale and can be adapted for larger scale synthesis with optimization of bromine addition rate and reaction time to maximize yield and purity.

Precursor Synthesis: Preparation of 6-(dimethylamino)-4-methylnicotinic acid

Since 5-Bromo-6-(dimethylamino)-4-methylnicotinic acid is prepared by bromination of 6-(dimethylamino)-4-methylnicotinic acid, the synthesis of this precursor is a critical step. Although direct literature on this exact precursor is limited, related synthetic strategies for substituted nicotinic acids provide insight.

- The dimethylamino group is typically introduced via nucleophilic substitution or amination reactions on halogenated nicotinic acid derivatives.

- The methyl substituent at the 4-position can be introduced via methylation or by starting from appropriately substituted pyridine derivatives.

Industrial processes often start from substituted lutidines or methylpyridines, which are then functionalized to introduce the amino and carboxylic acid groups.

Industrial Considerations and Scalability

- The bromination reaction for this compound can be adapted to continuous flow reactors to improve control over reaction parameters and scalability.

- Optimization of bromine equivalents, solvent ratios, and temperature can enhance yield and purity.

- Use of automated synthesis platforms can facilitate reproducibility and safety, given the hazardous nature of bromine.

- Purification typically involves filtration and crystallization to isolate the brominated product.

Summary of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Synthesis of precursor 6-(dimethylamino)-4-methylnicotinic acid | Amination/methylation of substituted nicotinic acids or pyridines | Starting from lutidines or methylpyridines; nucleophilic substitution | Not explicitly detailed in literature |

| Bromination to 5-Bromo derivative | Electrophilic bromination | Bromine in anhydrous DCM/methanol, room temp | High selectivity for 5-position bromination |

| Oxidation of methylpyridine (related precursor) | Hydrogen peroxide oxidation in sulfuric acid | 110-150 °C, 5-20 hours, H₂O₂ 5-30% | Up to 70% yield, mild and selective |

Research Findings and Notes

- The bromination reaction is highly regioselective due to the directing effects of the dimethylamino group.

- No extensive industrial-scale methods are publicly documented, but continuous flow and automated methods are suggested for scale-up.

- The oxidation method for 5-methylnicotinic acid using hydrogen peroxide/sulfuric acid offers a model for selective functionalization of methyl groups on pyridine rings, potentially applicable in precursor synthesis.

- The brominated compound can undergo further functionalization, such as Suzuki-Miyaura coupling, indicating its utility as a versatile intermediate.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(dimethylamino)-4-methylnicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine in anhydrous dichloromethane/methanol mixture.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the brominated nicotinic acid derivative with an aryl boronic acid.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-(dimethylamino)-4-methylnicotinic acid has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets:

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Antiviral Properties: Its structural similarity to known antiviral agents positions it as a potential treatment for viral infections, warranting further investigation.

- Neurological Applications: Research indicates that compounds with similar structures may influence neurological pathways, suggesting possible applications in treating cognitive disorders like Alzheimer's disease.

Biological Studies

The compound's brominated structure allows it to interact uniquely with biological systems, which can be leveraged in enzyme inhibition studies and receptor binding assays. The presence of the bromine atom enhances binding affinity through halogen bonding, potentially increasing the efficacy of drug candidates derived from this compound.

Material Science

In materials science, this compound can serve as a building block for synthesizing new materials with tailored properties. Its ability to participate in coupling reactions, such as Suzuki-Miyaura coupling, enables the formation of complex organic structures that may have enhanced stability or reactivity.

Data Tables

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Bromine in anhydrous dichloromethane/methanol | Formation of this compound |

| Coupling Reaction | Palladium catalyst, aryl boronic acids | Formation of biaryl compounds |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various nicotinic acid derivatives, including this compound. Results indicated significant inhibition against specific bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: Neurological Pathways Investigation

Research focused on compounds structurally similar to this compound demonstrated modulation of neurotransmitter levels in animal models. This suggests that further exploration could yield insights into its application for cognitive disorders.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(dimethylamino)-4-methylnicotinic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine atom could play a role in these interactions by forming halogen bonds with target molecules, thereby influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Halogen Variations : Replacement of bromine with chlorine (e.g., 5-Bromo-2-chloronicotinic acid) reduces molecular weight and may influence reactivity in cross-coupling reactions .

- Functional Group Impact: The piperidinylmethoxy substituent in 5-bromo-6-(piperidin-4-ylmethoxy)nicotinic acid introduces steric hindrance, likely affecting binding affinity in biological systems compared to the smaller dimethylamino group .

Physicochemical Properties

While exact data (e.g., melting point, solubility) for the target compound are unavailable, inferences can be drawn:

- Molecular Weight: The target compound (259.10 g/mol) is heavier than 5-Bromo-6-methoxynicotinic acid (246.03 g/mol) due to the dimethylamino group .

- Polarity: The dimethylamino group increases polarity compared to methyl or methoxy substituents, likely enhancing water solubility .

Biological Activity

5-Bromo-6-(dimethylamino)-4-methylnicotinic acid, a brominated derivative of nicotinic acid, has garnered attention in scientific research for its potential biological activities. This compound is characterized by the presence of a bromine atom and a dimethylamino group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound (CAS No. 1820612-83-6) is synthesized through the bromination of 6-(dimethylamino)-4-methylnicotinic acid. The typical synthetic route involves using bromine in a solvent mixture of anhydrous dichloromethane and methanol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance binding affinity through halogen bonding, while the dimethylamino group could facilitate interactions with biological membranes or proteins .

Antiviral Properties

Pyridine derivatives have been explored for their antiviral activities, particularly against HIV-1 integrase inhibitors. Research indicates that modifications to the pyridine ring can significantly affect antiviral potency, with some compounds demonstrating low micromolar inhibition concentrations . Although direct studies on this compound's antiviral activity are not extensively documented, its structural characteristics align with those of known antiviral agents.

Case Studies and Research Findings

A review of literature reveals various studies investigating related compounds' biological activities. Below are summarized findings relevant to the broader category of nicotinic acid derivatives:

Therapeutic Applications

The potential therapeutic applications for this compound may include:

- Antimicrobial Agents: Given the promising antimicrobial activities observed in related compounds, it could be developed as a treatment option for bacterial infections.

- Antiviral Treatments: Its structural similarity to known antiviral agents positions it as a candidate for further investigation in viral infections.

- Neurological Disorders: Compounds with similar structures have been evaluated for their effects on neurological pathways, suggesting potential applications in treating conditions like Alzheimer's disease or other cognitive disorders.

Q & A

Q. What is a reliable synthetic route for 5-Bromo-6-(dimethylamino)-4-methylnicotinic acid?

A high-yield approach involves alkaline hydrolysis of a brominated nicotinic acid precursor. For example, 2-Bromo-4-methylnicotinic acid was synthesized by treating its ester precursor with 10% NaOH (500 mL) at reflux, yielding 87% product after recrystallization . Adapting this method, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine under controlled pH. Reaction monitoring via NMR (e.g., methyl group resonance at δ 2.35) and mass spectrometry (M peaks at m/z 215/217 for bromine isotopes) is critical for confirming intermediate structures .

Q. Which analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : Key signals include the methyl group (δ ~2.3–2.5), aromatic protons (δ 7.4–8.3 for pyridine ring), and dimethylamino protons (δ ~2.8–3.1) .

- Mass Spectrometry (MS) : Isotopic patterns (m/z 215/217 for ) confirm bromine presence .

- Elemental Analysis : Validate empirical formula (e.g., CHBrNO) with <1% deviation from theoretical values .

Q. How can purification challenges be addressed?

Recrystallization from polar solvents (e.g., water or ethanol) is effective, as demonstrated for structurally similar bromonicotinic acids (mp 173–174°C) . For impurities from dimethylamino group side reactions, silica gel chromatography with ethyl acetate/hexane (3:7) can isolate the target compound .

Advanced Research Questions

Q. How does the dimethylamino group influence reactivity in coupling reactions?

The dimethylamino group acts as an electron-donating substituent, enhancing nucleophilicity at the pyridine ring’s adjacent positions. In peptide coupling, reagents like DCC or EDC with DMAP (4-(dimethylamino)pyridine) catalyze acylations, as seen in D-4PBA synthesis . For example, the dimethylamino group in this compound may facilitate Suzuki-Miyaura cross-coupling with boronic acids under Pd catalysis, leveraging bromine as a leaving group .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions in splitting patterns often arise from dynamic proton exchange or steric hindrance. For instance, the dimethylamino group’s protons may show broadened signals due to restricted rotation. Variable-temperature NMR (e.g., 25–60°C) can clarify exchange effects, while 2D COSY or NOESY experiments resolve overlapping aromatic signals .

Q. What strategies stabilize this compound under acidic/basic conditions?

The bromine atom and methyl group confer steric protection, but the dimethylamino group is pH-sensitive. In acidic conditions (pH <3), protonation at the dimethylamino nitrogen forms a water-soluble salt, which can precipitate upon neutralization. Stability studies in buffers (pH 5–8) show minimal degradation over 72 hours at 25°C, suggesting storage in neutral, anhydrous environments .

Q. How does this compound interact with biological targets (e.g., enzymes)?

Structural analogs like 5-Bromo-6-chloro-3-indolyl β-D-glucuronide are used as enzyme substrates (e.g., β-glucuronidase assays) . The bromine and dimethylamino groups may act as hydrogen-bond acceptors/donors, enabling binding to active sites. Molecular docking studies with homology models of target enzymes (e.g., kinases) can predict binding modes and guide SAR (structure-activity relationship) optimization .

Methodological Notes

- Synthetic Optimization : Use kinetic vs. thermodynamic control to direct regioselectivity in bromination .

- Contradiction Management : Cross-validate LC-MS and NMR data to distinguish isomers (e.g., 4-methyl vs. 6-methyl positioning) .

- Safety Protocols : Follow NIOSH guidelines for handling brominated compounds, including fume hood use and PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.